molecular formula C17H21NO4 B13900398 Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate

Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate

Cat. No.: B13900398
M. Wt: 303.35 g/mol
InChI Key: WYYZALYQKHMAHX-UUCFBXCCSA-N
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Description

Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[111]pentanyl)propanoate is a compound that features a bicyclo[111]pentane core, which is known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate typically involves the use of [1.1.1]propellane as a key intermediate. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . This process allows for the efficient production of gram quantities of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods can provide a steady supply of the compound for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired transformation and the functional groups present in the compound.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound can be used to study the effects of bicyclo[1.1.1]pentane derivatives on biological systems.

    Industry: The compound can be used in the development of new materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism by which methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and selectivity for certain targets, thereby modulating its biological activity. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate is unique due to its specific functional groups and the presence of the bicyclo[1.1.1]pentane core. This combination of features makes it valuable for various applications in research and industry, particularly in the development of new materials and drug molecules.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

methyl (2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C17H21NO4/c1-21-15(19)14(10-17-7-13(8-17)9-17)18-16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,18,20)/t13?,14-,17?/m0/s1

InChI Key

WYYZALYQKHMAHX-UUCFBXCCSA-N

Isomeric SMILES

COC(=O)[C@H](CC12CC(C1)C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

COC(=O)C(CC12CC(C1)C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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